molecular formula C5H7Cl2NO B8043617 1,3-Dichloro-2-isocyanato-2-methyl-propane

1,3-Dichloro-2-isocyanato-2-methyl-propane

Cat. No.: B8043617
M. Wt: 168.02 g/mol
InChI Key: MEQZQWBKWGZCAV-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-isocyanato-2-methyl-propane is an organic compound with the molecular formula C₅H₇Cl₂NO It is characterized by the presence of two chlorine atoms, an isocyanate group, and a methyl group attached to a propane backbone

Properties

IUPAC Name

1,3-dichloro-2-isocyanato-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO/c1-5(2-6,3-7)8-4-9/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQZQWBKWGZCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CCl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-isocyanato-2-methyl-propane can be synthesized through several methods. One common route involves the chlorination of 2-isocyanato-2-methylpropane. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-isocyanato-2-methyl-propane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

    Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form ureas or carbamates.

    Polymerization: The compound can participate in polymerization reactions, forming polyurethanes or other polymeric materials.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common reagents that react with the chlorine atoms or the isocyanate group.

    Catalysts: Catalysts such as iron(III) chloride or tin compounds may be used to facilitate certain reactions.

    Solvents: Reactions are often carried out in solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Major Products

    Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.

    Substituted Derivatives: Resulting from nucleophilic substitution of the chlorine atoms.

Scientific Research Applications

1,3-Dichloro-2-isocyanato-2-methyl-propane has several applications in scientific research:

    Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers.

    Materials Science: Employed in the development of advanced materials with specific properties, such as high strength or thermal stability.

    Biological Studies: Investigated for its potential use in modifying biomolecules or creating biocompatible materials.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.

Mechanism of Action

The reactivity of 1,3-dichloro-2-isocyanato-2-methyl-propane is primarily due to the presence of the isocyanate group and the chlorine atoms. The isocyanate group can react with nucleophiles to form stable urea or carbamate linkages. The chlorine atoms can undergo substitution reactions, allowing for the introduction of various functional groups. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-methylpropane: Lacks the isocyanate group, making it less reactive in certain types of reactions.

    2-Isocyanato-2-methylpropane: Does not have the chlorine atoms, which limits its ability to undergo substitution reactions.

    1,3-Dichloro-2-isocyanatopropane: Similar structure but without the methyl group, affecting its steric properties and reactivity.

Uniqueness

1,3-Dichloro-2-isocyanato-2-methyl-propane is unique due to the combination of the isocyanate group and the chlorine atoms on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

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